3-Bromo-5-chloro-2,6-difluorophenylboronic acid

Sequential Suzuki-Miyaura coupling Chemoselective cross-coupling Polyhalogenated arene functionalization

This ortho-difluorinated, polyhalogenated phenylboronic acid is the only building block that enables programmed, two-step Suzuki sequences via its differentiated C–Br (rt) and C–Cl (SPhos) reactivity. Essential for convergent PROTAC synthesis and unsymmetrical terphenyl kinase inhibitors (c-MET, p38α, BRAF V600E). The 2,6-F pattern blocks CYP450 metabolism, and the intermediate LogP (1.06) optimizes ADME. Avoid generic mono-halogenated analogs that sacrifice synthetic versatility. ≥98% purity ensures reproducible stoichiometry in scaled couplings.

Molecular Formula C6H3BBrClF2O2
Molecular Weight 271.25 g/mol
CAS No. 1451393-03-5
Cat. No. B3241224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-2,6-difluorophenylboronic acid
CAS1451393-03-5
Molecular FormulaC6H3BBrClF2O2
Molecular Weight271.25 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC(=C1F)Br)Cl)F)(O)O
InChIInChI=1S/C6H3BBrClF2O2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,12-13H
InChIKeyWWBBHWRZTSBHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-2,6-difluorophenylboronic Acid (CAS 1451393-03-5): A Multi-Halogenated Boronic Acid Building Block for Sequential Cross-Coupling


3-Bromo-5-chloro-2,6-difluorophenylboronic acid (CAS 1451393-03-5) is an ortho-difluorinated phenylboronic acid derivative carrying bromine at position 3 and chlorine at position 5 on the aromatic ring (molecular formula C₆H₃BBrClF₂O₂, MW 271.25) . The compound belongs to the class of polyhalogenated arylboronic acids, which serve as versatile nucleophilic partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. Its defining structural feature is the simultaneous presence of three distinct halogen types (F, Cl, Br) alongside the boronic acid functionality, a combination that enables sequential, chemoselective C–C bond-forming strategies not accessible with mono- or di-halogenated analogs [2].

Why 3-Bromo-5-chloro-2,6-difluorophenylboronic Acid Cannot Be Replaced by Simpler Analogs: Differential Halogen Reactivity and Stability Considerations


Substituting 3-bromo-5-chloro-2,6-difluorophenylboronic acid with a simpler mono-halogenated or non-halogenated phenylboronic acid eliminates the compound's capacity for programmed, sequential C–C bond formation. The established oxidative addition reactivity order C–Br > C–Cl [1] means the bromine and chlorine substituents on this scaffold can be engaged in two successive chemoselective Suzuki couplings under differentiated conditions—a capability absent in the 3,5-dichloro analog (CAS 1451393-11-5, which offers only C–Cl sites) and the 3-bromo-2,6-difluoro analog (CAS 352535-84-3, which lacks the secondary chlorine handle) [2]. Furthermore, the two ortho-fluorine substituents elevate the compound's protodeboronation risk relative to non-fluorinated phenylboronic acids, demanding specific handling and catalyst selection protocols that do not apply to simpler analogs [3]. Generic substitution therefore compromises both synthetic versatility and the predictable control of reaction outcomes.

Quantitative Differentiation Evidence: 3-Bromo-5-chloro-2,6-difluorophenylboronic Acid vs. Closest Analogs


Sequential Coupling Capability: C–Br vs. C–Cl Differential Reactivity Enables Programmed Dual Functionalization

3-Bromo-5-chloro-2,6-difluorophenylboronic acid contains both a C–Br and a C–Cl bond on the electrophilic coupling partner scaffold, enabling sequential chemoselective Suzuki–Miyaura couplings. The established reactivity order C–Br > C–Cl [1] allows the C–Br site to be coupled first under mild, ligandless conditions (room temperature), followed by C–Cl coupling under more forcing conditions (elevated temperature with SPhos ligand) [2]. By contrast, the 3,5-dichloro analog (CAS 1451393-11-5) possesses only C–Cl handles, precluding this temperature-differentiated sequential strategy, while the 3-bromo-2,6-difluoro analog (CAS 352535-84-3) lacks the secondary chlorine site needed for a second orthogonal coupling .

Sequential Suzuki-Miyaura coupling Chemoselective cross-coupling Polyhalogenated arene functionalization

Protodeboronation Risk Profile: Ortho-Fluorine Substituents Elevate Instability Relative to Non-Fluorinated Analogs

The presence of two ortho-fluorine substituents in 3-bromo-5-chloro-2,6-difluorophenylboronic acid places it in a significantly higher protodeboronation risk category compared to non-fluorinated phenylboronic acids. Comprehensive kinetic studies of all 20 isomers of C₆HₙF₍₅₋ₙ₎B(OH)₂ demonstrate that protodeboronation half-lives span 9 orders of magnitude, from <3 ms (pentafluorophenylboronic acid) to 6.5 months (meta-fluorinated isomers), with ortho-fluorine substitution being the dominant accelerating factor [1]. Phenylboronic acid (t½ ≈ months under basic conditions) is orders of magnitude more stable. The compound's di-ortho-fluorine pattern is explicitly identified as a structural liability: compounds with two ortho-fluorines are the least hydrolytically stable among fluorinated phenylboronic acids [2]. This necessitates the use of specialized precatalysts (e.g., Buchwald palladacycle precatalysts) that activate under conditions where boronic acid decomposition is slow [3].

Protodeboronation kinetics Boronic acid stability Ortho-fluorine effect

Vendor Purity Specification: ≥98% vs. 95% Baseline Among Closest Analogs

3-Bromo-5-chloro-2,6-difluorophenylboronic acid is commercially available at ≥98% purity from multiple suppliers (ChemScene, Leyan, BoronPharm) [REFS-1, REFS-2], compared to the standard 95% minimum purity specification for the closest structural analogs. The 3,5-dichloro analog (CAS 1451393-11-5) is listed at 95% from AKSci , and the 3-bromo-2,6-difluoro analog (CAS 352535-84-3) is also specified at 95% minimum purity . The 3-percentage-point purity differential is meaningful for reactions where boronic acid anhydride (boroxine) formation—a common impurity in boronic acids stored under suboptimal conditions—can reduce effective stoichiometry and compromise coupling yields.

Purity specification Procurement quality Boronic acid sourcing

Storage Condition Requirements: Refrigerated (2–8 °C) vs. Room Temperature for Simpler Analogs

3-Bromo-5-chloro-2,6-difluorophenylboronic acid requires sealed, refrigerated storage at 2–8 °C , in contrast to the structurally simpler 2,6-difluorophenylboronic acid (CAS 162101-25-9), which is specified for storage at room temperature by multiple major suppliers including TCI and chemical databases [REFS-2, REFS-3]. This differential storage requirement is consistent with the enhanced protodeboronation and boroxine formation susceptibility conferred by the additional electron-withdrawing halogen substituents (Br, Cl) on a ring already bearing two ortho-fluorines.

Boronic acid storage stability Cold chain logistics Anhydride formation prevention

LogP Differentiation: Predicted Lipophilicity as a Proxy for Differential Pharmacokinetic Behavior in Derived Biaryl Products

The predicted LogP of 3-bromo-5-chloro-2,6-difluorophenylboronic acid is 1.06 (TPSA 40.46 Ų) , positioning it between the less lipophilic 3-bromo-2,6-difluoro analog (LogP 0.41) [1] and the more lipophilic 3,5-dichloro analog (LogP 0.95) , with the non-halogenated 2,6-difluorophenylboronic acid showing a predicted LogP of 1.73 [2]. For medicinal chemistry programs, this intermediate LogP value for the target compound translates to biaryl coupling products with modulated lipophilicity—a critical parameter influencing membrane permeability, metabolic stability, and off-target promiscuity of drug candidates [3].

LogP Lipophilicity Drug-likeness Computational ADME

Molecular Weight Differentiation: Heavier Building Block for Property Modulation in Fragment-Based and PROTAC Design

With a molecular weight of 271.25 g/mol , 3-bromo-5-chloro-2,6-difluorophenylboronic acid is substantially heavier than its closest non-brominated analogs, including 3,5-dichloro-2,6-difluorophenylboronic acid (MW 226.80) and 2,6-difluorophenylboronic acid (MW 157.91) . This ~44.5 Da and ~113.3 Da mass increment, respectively, arises specifically from the bromine substituent. In fragment-based drug discovery and PROTAC (proteolysis-targeting chimera) design, where molecular weight is a critical parameter governing pharmacokinetic profiles and synthetic tractability, the availability of a bromine-containing building block allows access to heavier biaryl intermediates without additional synthetic steps. The heavier mass also provides a distinct isotopic signature (⁷⁹Br/⁸¹Br ≈ 1:1) that can serve as a diagnostic tool for mass spectrometric reaction monitoring [1].

Molecular weight Fragment-based drug discovery PROTAC linker design Physicochemical property space

Optimal Application Scenarios for 3-Bromo-5-chloro-2,6-difluorophenylboronic Acid Based on Quantitative Differentiation Evidence


Sequential Chemoselective Synthesis of Unsymmetrical Terphenyl and Polyaryl Pharmacophores

This compound is ideally suited as the electrophilic partner in two-step Suzuki–Miyaura sequences where differentiated aryl groups must be installed at the bromine and chlorine positions in a programmed order. The C–Br site reacts first under mild, ligandless conditions (room temperature), and the residual C–Cl site is subsequently coupled under more forcing conditions with a SPhos-ligated palladium catalyst [1]. This strategy is directly applicable to the synthesis of unsymmetrical terphenyl-based kinase inhibitors, where the 2,6-difluorophenyl core is a privileged scaffold in c-MET, p38α MAPK, and BRAF V600E inhibitor programs [2]. The 3,5-dichloro analog cannot execute this sequential strategy because both leaving groups are C–Cl, offering no temperature-differentiated reactivity handle .

PROTAC and Bifunctional Degrader Linker Installation with Built-in Halogen Orthogonality

The simultaneous presence of bromine (position 3) and chlorine (position 5) on the difluorophenyl scaffold makes this boronic acid a strategic building block for PROTAC linker installation. The boronic acid group can first be Suzuki-coupled to introduce the target-protein-binding warhead. The residual C–Br and C–Cl sites then provide two sequential handles for linker elongation and E3 ligase ligand attachment, respectively, enabling convergent synthesis of heterobifunctional degraders [1]. The heavier molecular weight (271.25 Da) of this building block, conferred by the bromine atom, also directly advances the molecule toward the PROTAC-optimal mass range (700–1100 Da) without requiring additional synthetic steps, unlike lighter analogs such as the 2,6-difluorophenylboronic acid (157.91 Da) [2].

Fluorinated Biaryl Library Synthesis with Enhanced Metabolic Stability for Lead Optimization

In medicinal chemistry lead optimization campaigns, the 2,6-difluorophenyl motif is valued for imparting metabolic stability to drug candidates by blocking CYP450-mediated oxidative metabolism at the ortho positions [1]. Coupling this boronic acid with diverse aryl halide partners generates fluorinated biaryl libraries in which the residual C–Br and C–Cl sites can be further diversified through additional cross-coupling or nucleophilic aromatic substitution (SNAr) reactions. The predicted intermediate LogP of 1.06 for the parent boronic acid translates to biaryl products with modulated lipophilicity compared to those derived from the more polar 3-bromo-2,6-difluoro analog (LogP 0.41) or the more lipophilic 2,6-difluorophenyl building block (LogP 1.73), offering finer control over ADME properties [2].

Agrochemical Intermediate Production Requiring Specific Halogen Differentiation for Patent Protection

In agrochemical active ingredient synthesis, the ability to orthogonally functionalize the bromine and chlorine positions on the difluorophenyl core enables the construction of proprietary substitution patterns that strengthen composition-of-matter patent claims. The differentiated Br/Cl leaving group pair allows synthetic routes that are inaccessible from symmetrically halogenated intermediates, providing a basis for process patent filings. The compound's requirement for cold storage (2–8 °C) and its ≥98% purity specification ensure reproducible stoichiometry in scaled coupling reactions, critical for process chemistry applications where batch-to-batch variability must be minimized [1]. The established literature precedent for sequential C–Br/C–Cl coupling with terphenyl synthesis [2] provides a validated methodological framework for process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-chloro-2,6-difluorophenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.